molecular formula C23H24F2N2O2 B2543853 1-(4-Fluorophenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one CAS No. 1706131-46-5

1-(4-Fluorophenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one

Cat. No. B2543853
CAS RN: 1706131-46-5
M. Wt: 398.454
InChI Key: IWIXNEGSWLWWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "FFAPP" and is a pyrrolidinone derivative.

Scientific Research Applications

Hydrogen-Bond Basicity and Interaction

The chemical structure of 1-(4-Fluorophenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one contributes to its interaction with secondary amines through hydrogen bonding. This interaction has been studied using 4-fluorophenol, demonstrating the compound's role in forming hydrogen-bonded complexes. These interactions are sensitive to steric effects and the electronic nature of the nitrogen lone pair, highlighting the compound's potential in understanding hydrogen bond basicity in various chemical environments (Graton, Berthelot, & Laurence, 2001).

Hydrogen-Bonding Patterns in Enaminones

The compound's structural motif is relevant to the study of hydrogen-bonding patterns in enaminones, where similar molecules have demonstrated bifurcated intra- and intermolecular hydrogen bonding. These interactions are critical for the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, further influencing the molecular assembly and stabilization of crystal structures (Balderson, Fernandes, Michael, & Perry, 2007).

Enantioselective Amine α-Functionalization

Research on the enantioselective functionalization of amines, including pyrrolidines and azepanes, provides insights into the utility of 1-(4-Fluorophenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one in drug discovery. The compound's structure is related to saturated aza-heterocycles, crucial in bioactive compounds and therapeutic agents. This research underscores the importance of developing methods for enantioselectively functionalizing such compounds, particularly in the context of pharmaceutical development (Jain, Verma, Xia, & Yu, 2016).

Supramolecular Hydrogen-Bonded Liquid Crystals

The study of supramolecular hydrogen-bonded liquid crystals involves compounds with structural features similar to 1-(4-Fluorophenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one. These studies explore the mesophase behavior of hydrogen-bonded liquid crystal complexes, highlighting the compound's potential in forming materials with unique optical and physical properties. Such research is crucial for developing advanced materials with tailored liquid crystalline properties (Naoum, Fahmi, & Alaasar, 2008).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O2/c24-19-6-4-16(5-7-19)17-3-1-2-12-26(14-17)23(29)18-13-22(28)27(15-18)21-10-8-20(25)9-11-21/h4-11,17-18H,1-3,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIXNEGSWLWWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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